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3-Amino-2-hydroxy-6-

methylbenzoic acid

Cat. No.: B13917191

Get Quote

Executive Summary
Target Molecule: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4) Synonyms:

3-Amino-6-methylsalicylic acid; 3-Amino-o-orsellinic acid. Significance: This compound serves

as a privileged scaffold in the synthesis of actinomycin-class antibiotics (specifically the

phenoxazinone chromophore) and is a critical intermediate in the study of polyketide synthase

(PKS) pathways.

This technical guide outlines a robust, three-stage synthetic route starting from 6-

methylsalicylic acid (6-MSA). The core technical challenge addressed here is the regioselective

nitration of the electron-rich aromatic ring, where the 3-position (target) competes with the

sterically less hindered and electronically activated 5-position.

Part 1: Retrosynthetic Analysis & Strategy
The synthesis relies on the functionalization of the commercially available or easily synthesized

6-methylsalicylic acid. The strategy is governed by the directing effects of the hydroxyl (strongly

activating, ortho/para) and methyl (weakly activating, ortho/para) groups.
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Strategic Logic
Starting Material: 6-Methylsalicylic acid is chosen because the carbon skeleton and

oxygenation pattern are pre-installed.

Nitration (The Critical Junction): Nitration is required to introduce the nitrogen source.

Challenge: The hydroxyl group directs incoming electrophiles primarily to the para position

(C5). The target requires substitution at the ortho position (C3), which is sandwiched

between the hydroxyl and carboxyl groups (steric pinch).

Solution: Utilization of controlled mixed-acid nitration followed by rigorous fractional

crystallization or chromatographic separation to isolate the 3-nitro isomer.

Reduction: Chemoselective reduction of the nitro group to the amine without affecting the

aromatic ring or carboxylic acid.

Pathway Visualization

Figure 1: Retrosynthetic Disconnection Approach
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Part 2: Detailed Experimental Protocol
Phase 1: Nitration of 6-Methylsalicylic Acid
Objective: Introduce the nitro group. Note that this reaction produces a mixture of 3-nitro

(target) and 5-nitro (byproduct) isomers.[1]

Reagents:

6-Methylsalicylic acid (10.0 g, 65.7 mmol)

Concentrated Sulfuric Acid (

, 98%)

Concentrated Nitric Acid (

, 70%)

Urea (as a nitrous acid scavenger)

Protocol:

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping

funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0–

5 °C.

Dissolution: Add 6-methylsalicylic acid (10.0 g) to concentrated

(40 mL). Stir until fully dissolved. Add urea (0.1 g) to scavenge any nitrous acid, which can
cause side reactions.

Nitration: Prepare a mixture of concentrated

(4.5 mL, ~1.05 eq) and concentrated

(10 mL). Add this mixture dropwise to the reaction flask over 45 minutes.

Critical Control Point: Do not allow the internal temperature to exceed 10 °C. Higher

temperatures favor dinitration and decarboxylation.
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Reaction: After addition, allow the mixture to stir at 0–5 °C for 2 hours.

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A

yellow precipitate (mixture of isomers) will form.[2]

Isolation: Filter the solid, wash thoroughly with cold water to remove acid traces, and dry

under vacuum.

Phase 2: Purification & Isomer Separation
Objective: Isolate the 3-nitro isomer from the 5-nitro isomer.

Logic: The 3-nitro isomer possesses an intramolecular hydrogen bond between the nitro group

and the phenolic hydroxyl, affecting its pKa and solubility compared to the 5-nitro isomer.

Protocol (Fractional Crystallization):

Dissolve the crude solid in a minimum amount of boiling benzene or toluene (Note: Use a

fume hood; alternatively, use ethanol/water mixtures, though separation efficiency may vary).

Allow the solution to cool slowly to room temperature.

Observation: The 5-nitro isomer is typically less soluble and crystallizes first. Filter off the first

crop of crystals (mostly 5-nitro).

Concentrate the mother liquor and cool to 4 °C. The 3-nitro-2-hydroxy-6-methylbenzoic acid

will crystallize in the second crop.

Validation: Check purity via TLC (Solvent: DCM/MeOH 9:1) or

NMR.[3][4]

3-nitro isomer: Aromatic protons appear as doublets with ortho-coupling (~8-9 Hz). The

chemical shift will differ due to the shielding/deshielding of the nitro group relative to the

methyl group.

Phase 3: Reduction to the Amine
Objective: Convert the nitro group to the amino group to yield the final target.
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Reagents:

3-Nitro-2-hydroxy-6-methylbenzoic acid (isolated from Phase 2)

10% Palladium on Carbon (Pd/C)[4]

Methanol (anhydrous)

Hydrogen gas (balloon or low pressure)

Protocol:

Setup: In a hydrogenation flask, dissolve the purified 3-nitro intermediate (2.0 g) in methanol

(50 mL).

Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under an argon atmosphere

(Caution: Pyrophoric).

Hydrogenation: Purge the flask with hydrogen gas. Stir vigorously under a hydrogen

atmosphere (1 atm balloon is sufficient) at room temperature for 4–6 hours.

Monitoring: Monitor by TLC until the yellow nitro spot disappears and a fluorescent amino

spot appears.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

methanol.

Isolation: Evaporate the solvent under reduced pressure. The product, 3-Amino-2-hydroxy-
6-methylbenzoic acid, is obtained as a solid. It may be recrystallized from water or

ethanol/water if necessary.

Part 3: Analytical Data & Validation
To ensure the integrity of the synthesis, the final product must be validated against the

following expected data profiles.

Data Summary Table
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Parameter
Expected
Value/Observation

Notes

Physical State
Off-white to brownish

crystalline solid

Oxidizes slowly in air (store

under inert gas).

Melting Point > 200 °C (Dec.)
Amino acids often decompose

upon melting.

Solubility
Soluble in dilute alkali, MeOH;

sparingly in water.

Zwitterionic character affects

solubility.

TLC (

)

~0.3 (DCM:MeOH:AcOH

90:10:1)

Stains with Ninhydrin

(purple/red).

NMR Characterization Logic
NMR (DMSO-

):

2.30 ppm (s, 3H): Methyl group at C6.

6.50 ppm (d, 1H): Aromatic proton at C5 (ortho to methyl).

6.90 ppm (d, 1H): Aromatic proton at C4 (ortho to amino).

(Note: The C4 and C5 protons are ortho to each other, showing a coupling constant

Hz).

Broad singlets for

,

, and

(exchangeable with

).
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Part 4: Workflow Visualization
The following diagram illustrates the complete experimental workflow, highlighting the critical

separation step required to ensure product purity.
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Figure 2: Experimental Workflow for Regioselective Synthesis
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Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Preparation process of 3-nitro salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]

3. scispace.com [scispace.com]

4. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Comprehensive Synthesis Guide: 3-Amino-2-hydroxy-6-
methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13917191/docs#comprehensive-synthesis-guide-3-
amino-2-hydroxy-6-methylbenzoic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13917191/docs?utm_src=pdf-body#comprehensive-synthesis-guide-3-amino-2-hydroxy-6-methylbenzoic-acid
https://www.benchchem.com/product/b13917191?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/254370021_Improved_Synthesis_of_3-Nitrosalicylic_Acid
https://eureka.patsnap.com/patent-CN100469757C
https://scispace.com/pdf/synthesis-of-methyl-3-amino-3-6-dideoxy-a-d-27p6dokuyo.pdf
https://patents.google.com/patent/CN103992238B/en
https://patents.google.com/patent/CN103992238B/en
https://www.benchchem.com/product/b13917191/docs#comprehensive-synthesis-guide-3-amino-2-hydroxy-6-methylbenzoic-acid
https://www.benchchem.com/product/b13917191/docs#comprehensive-synthesis-guide-3-amino-2-hydroxy-6-methylbenzoic-acid
https://www.benchchem.com/product/b13917191/docs#comprehensive-synthesis-guide-3-amino-2-hydroxy-6-methylbenzoic-acid
https://www.benchchem.com/product/b13917191/docs#comprehensive-synthesis-guide-3-amino-2-hydroxy-6-methylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13917191?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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